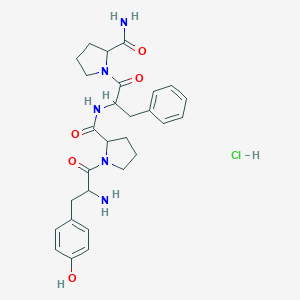

Morphiceptin hydrochloride

描述

Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .

Synthesis Analysis

The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .Molecular Structure Analysis

Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .Physical And Chemical Properties Analysis

Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .科学研究应用

Identification as a Specific Mu-Opiate Receptor Peptide : Morphiceptin has been identified as a specific mu-agonist derived from milk protein, suggesting its role as an exogenous opioid ligand for mu-receptors in the brain and gastrointestinal tract (Chang et al., 1985).

Role in Binding and Analgesic Properties : Morphiceptin binds specifically and selectively to mu-receptors, indicating its potential in analgesic activity. Its interaction with naloxazone, an irreversible blocker of high-affinity opiate and enkephalin binding, suggests a role in mu-type receptor mediated analgesia (Zhang et al., 1981).

Synthesis and Evaluation of Analogues for Peripheral Analgesia : Novel morphiceptin analogs have been synthesized for potential treatment of gastrointestinal motility disorders. These analogs show strong antinociceptive effects and inhibit gastrointestinal transit (Gach et al., 2010).

Characterization of Antinociceptive Activity : Morphiceptin and its analogs have been studied for their in vivo analgesia, revealing significant potency and effectiveness in pain management (Fichna et al., 2005).

Investigation of Mast Cell Degranulation : Morphiceptin has been shown to induce mast cell degranulation, suggesting a role in immediate skin responses and potential involvement in mast cell function (Casale et al., 1984).

Activation of Phospholipase D and Protein Kinase C-epsilon : Morphiceptin stimulates protein kinase C-epsilon and phospholipase D in chicken embryo neuron cultures, implying its role in neuronal cell growth during brain morphogenesis (Mangoura & Dawson, 1993).

Analogs as Potential Analgesic and Anti-Diarrheal Agents : Research has focused on synthesizing morphiceptin analogs with strong analgesic and anti-diarrheal activities, indicating its potential therapeutic applications (Gach-Janczak & Janeck, 2019).

Morphiceptin in Male Sexual Behavior : Studies have shown that morphiceptin affects male sexual behavior, particularly in delaying the onset of copulation and influencing genital reflexes and sexual motivation (Matuszewich et al., 1995).

Structure-Activity Relationship Studies : Morphiceptin analogues have been analyzed for their structure-activity relationships, providing insights into opioid receptor interactions and potential applications in cancer treatment (Janecka et al., 2002).

未来方向

属性

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSDMYCQCLQDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585219 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morphiceptin hydrochloride | |

CAS RN |

87777-29-5 | |

| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)